3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide 3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20067441
InChI: InChI=1S/C23H19ClFN3O4/c24-19-12-16(25)8-7-15(19)14-28-20-6-2-1-5-18(20)22(30)27(23(28)31)10-9-21(29)26-13-17-4-3-11-32-17/h1-8,11-12H,9-10,13-14H2,(H,26,29)
SMILES:
Molecular Formula: C23H19ClFN3O4
Molecular Weight: 455.9 g/mol

3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide

CAS No.:

Cat. No.: VC20067441

Molecular Formula: C23H19ClFN3O4

Molecular Weight: 455.9 g/mol

* For research use only. Not for human or veterinary use.

3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide -

Specification

Molecular Formula C23H19ClFN3O4
Molecular Weight 455.9 g/mol
IUPAC Name 3-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide
Standard InChI InChI=1S/C23H19ClFN3O4/c24-19-12-16(25)8-7-15(19)14-28-20-6-2-1-5-18(20)22(30)27(23(28)31)10-9-21(29)26-13-17-4-3-11-32-17/h1-8,11-12H,9-10,13-14H2,(H,26,29)
Standard InChI Key JCFPZUZDKXTVEY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CCC(=O)NCC4=CC=CO4

Introduction

The compound 3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with significant potential in medicinal chemistry. It features a tetrahydroquinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a furan ring and a chlorofluorophenyl group further enhances its potential as a pharmacophore in drug design.

Key Features:

  • Molecular Formula: C22H22ClFN3O3

  • Molecular Weight: Approximately 427.88 g/mol

  • CAS Number: 1252896-05-1

Synthesis

The synthesis of this compound typically involves multi-step reactions. While specific synthesis pathways are not detailed in the available literature, compounds with similar structures often require careful planning and execution of organic reactions to ensure high purity and yield.

Structural Analysis

The compound's structure combines several pharmacologically relevant moieties:

  • Tetrahydroquinazoline Moiety: Known for its role in various biologically active compounds.

  • Furan Ring: Contributes to the compound's potential as a pharmacophore.

  • Chlorofluorophenyl Group: Enhances the compound's ability to interact with biological targets.

Related Compounds:

  • 3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2-methoxyphenyl)methyl]propanamide (C260-1212): This compound differs by having a methoxyphenyl group instead of a furan-2-ylmethyl group .

  • 5-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide: This compound has a similar quinazoline core but with a pentanamide chain instead of propanamide and a slightly different quinazoline substitution pattern .

Comparison Table:

CompoundMolecular FormulaMolecular WeightKey Features
3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamideC22H22ClFN3O3427.88 g/molTetrahydroquinazoline, Furan-2-ylmethyl, Chlorofluorophenyl
3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2-methoxyphenyl)methyl]propanamide (C260-1212)Not specifiedNot specifiedTetrahydroquinazoline, Methoxyphenyl, Chlorofluorophenyl
5-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamideC25H23ClFN3O4Not specifiedQuinazoline, Furan-2-ylmethyl, Chlorofluorophenyl

Future Research Directions

Given the potential biological activities associated with quinazolines and the unique structural features of this compound, further research should focus on:

  • Biological Activity Screening: Investigate the compound's interactions with various biological targets to identify potential therapeutic applications.

  • Synthesis Optimization: Develop efficient synthesis methods to ensure high purity and yield, facilitating large-scale production for further studies.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity and understand how different moieties contribute to its pharmacological properties.

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